molecular formula C8H14N2O3S B2722923 N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide CAS No. 2094451-49-5

N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide

Cat. No.: B2722923
CAS No.: 2094451-49-5
M. Wt: 218.27
InChI Key: OJJXCBQTLAVJOV-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide is a synthetic organic compound with the molecular formula C8H14N2O3S and a molecular weight of 218.27 g/mol This compound is characterized by the presence of an azetidine ring, a methanesulfonyl group, and a prop-2-enamide moiety

Preparation Methods

The synthesis of N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the azetidine derivative with prop-2-enamide under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Scientific Research Applications

N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

  • N-[(1-methanesulfonylpyrrolidin-3-yl)methyl]prop-2-enamide
  • N-[(1-methanesulfonylpiperidin-3-yl)methyl]prop-2-enamide

These compounds share similar structural features but differ in the size and nature of the ring system. The azetidine ring in this compound imparts unique chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(1-methylsulfonylazetidin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-3-8(11)9-4-7-5-10(6-7)14(2,12)13/h3,7H,1,4-6H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJXCBQTLAVJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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